tert-Butyl (6-(3-formylphenoxy)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(3-formylphenoxy)hexyl)carbamate: is an organic compound that features a carbamate group attached to a hexyl chain, which is further connected to a phenoxy group with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(3-formylphenoxy)hexyl)carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-formylphenol, which can be synthesized through the formylation of phenol using formylating agents such as paraformaldehyde in the presence of acidic catalysts.
Alkylation: The phenoxy group is then alkylated with a hexyl halide (e.g., hexyl bromide) under basic conditions to form 6-(3-formylphenoxy)hexane.
Carbamate Formation: The final step involves the reaction of the alkylated intermediate with tert-butyl isocyanate to form the desired carbamate compound. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs and drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(3-formylphenoxy)hexyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological macromolecules, while the formyl and phenoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl (3-formylphenyl)carbamate: A related compound with a similar structure but different substitution pattern.
Uniqueness:
- The presence of both a formyl and a phenoxy group in tert-Butyl (6-(3-formylphenoxy)hexyl)carbamate provides unique reactivity and potential for diverse applications.
- The hexyl chain offers additional flexibility and hydrophobicity, which can influence the compound’s interactions and solubility.
Properties
IUPAC Name |
tert-butyl N-[6-(3-formylphenoxy)hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-11-6-4-5-7-12-22-16-10-8-9-15(13-16)14-20/h8-10,13-14H,4-7,11-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWFIYLVYLTESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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